molecular formula C22H17FN2O B2552414 (8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone CAS No. 254980-80-8

(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone

Cat. No. B2552414
CAS RN: 254980-80-8
M. Wt: 344.389
InChI Key: WSZUGTWOLPBDQI-UHFFFAOYSA-N
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Description

(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone, also known as FMI-41, is a small molecule inhibitor that has been developed for use in scientific research. FMI-41 has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Verification of Metabolic Oxidation Pathways

The compound has been studied to understand its metabolic oxidation pathways, particularly focusing on the naphthoyl group, as part of investigations into chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonists. The research involved synthesizing various analogs to determine regio- and enantioselectivity of metabolic oxidation and to confirm the structures of metabolites proposed in earlier clinical ADME studies. This work has been instrumental in verifying major metabolites and providing a deeper understanding of the compound's metabolic behavior in biological systems (Risch et al., 2015).

CRTh2 Antagonist Discovery

Identification of CRTh2 Antagonists for Asthma and Allergic Rhinitis

The compound has been identified as a potent and orally bioavailable CRTh2 antagonist, named setipiprant/ACT-129968. It emerged from a lead optimization program that started with a previously disclosed CRTh2 antagonist. The optimization primarily aimed to enhance potency and oral bioavailability, culminating in the identification of setipiprant as a clinical development candidate for treating asthma and seasonal allergic rhinitis. The discovery process involved a comprehensive analysis of in vitro pharmacological data, physicochemical properties, in vitro ADME, and in vivo pharmacokinetic studies (Fretz et al., 2013).

Synthetic Chemistry Advances

Synthesis of Mono- and Difluoronaphthoic Acids

In the realm of synthetic chemistry, the compound has contributed to the development of viable syntheses for mono- and difluorinated naphthoic acids. This work addressed the scarcity of fluorinated versions of naphthoic acids, which are valuable structural units in biologically active compounds. The research detailed methodologies for synthesizing various mono- and difluorinated naphthoic acids, thereby advancing the synthetic toolkit available for creating structurally diverse and potentially bioactive compounds (Tagat et al., 2002).

properties

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O/c23-15-8-9-20-18(12-15)19-13-25(11-10-21(19)24-20)22(26)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12,24H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZUGTWOLPBDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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